Sodium 2-fluoro-4-nitrobenzene-1-sulfinate
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Overview
Description
Sodium 2-fluoro-4-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₆H₃FNNaO₄S and a molecular weight of 227.15 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 2-fluoro-4-nitrobenzene-1-sulfinate, typically involves the reaction of sulfonyl chlorides with sodium sulfite under basic conditions . The reaction can be represented as follows:
R-SO2Cl+Na2SO3→R-SO2Na+NaCl
In this case, R represents the 2-fluoro-4-nitrobenzene group.
Industrial Production Methods: Industrial production of sodium sulfinates often employs continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-fluoro-4-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to sulfinic acids or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfinic acids or thiols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Sodium 2-fluoro-4-nitrobenzene-1-sulfinate has a wide range of applications in scientific research:
Biology: It serves as a reagent in biochemical assays to study enzyme activities and protein modifications.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of sodium 2-fluoro-4-nitrobenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various molecular targets, including proteins and nucleic acids, leading to modifications that alter their function. The specific pathways and molecular targets depend on the nature of the reaction and the biological context .
Comparison with Similar Compounds
Sodium 2-fluoronitrobenzene: Similar in structure but lacks the sulfinate group.
Sodium 4-nitrobenzenesulfinate: Similar sulfinate group but lacks the fluorine atom.
Sodium trifluoromethanesulfinate: Contains multiple fluorine atoms but differs in the aromatic ring structure
Uniqueness: Sodium 2-fluoro-4-nitrobenzene-1-sulfinate is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, which imparts distinct electronic properties and reactivity. This combination makes it a valuable reagent in synthetic chemistry and a versatile tool in scientific research .
Properties
Molecular Formula |
C6H3FNNaO4S |
---|---|
Molecular Weight |
227.15 g/mol |
IUPAC Name |
sodium;2-fluoro-4-nitrobenzenesulfinate |
InChI |
InChI=1S/C6H4FNO4S.Na/c7-5-3-4(8(9)10)1-2-6(5)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
InChI Key |
UDROOOGCJSZJSQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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